molecular formula C11H15NO3 B2641816 Methyl 2-amino-3-(3-methoxyphenyl)propanoate CAS No. 56723-81-0

Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B2641816
CAS No.: 56723-81-0
M. Wt: 209.245
InChI Key: ITTNEYHOTRRQRM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methoxyphenyl)propanoate is a synthetic organic compound with the molecular formula C11H15NO3 . It is classified as a phenylalanine derivative, featuring a methoxy group at the 3-position of the phenyl ring and a methyl ester group. This specific structure makes it a valuable intermediate or building block in medicinal chemistry for the synthesis and exploration of more complex molecules. Researchers value this compound for its potential application in drug discovery projects. The methoxyphenyl moiety is a common pharmacophore found in compounds with diverse biological activities . For instance, structural analogues incorporating methoxybenzene groups have been investigated for their prominent antioxidant and anticancer properties in scientific studies . As such, this ester serves as a key precursor in the development of novel therapeutic agents. The compound is also related to other amino acid derivatives, such as 2-Amino-3-(3-methoxyphenyl)-2-methylpropanoic acid (CAS 2349-31-7), which share a similar aromatic backbone . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is provided with a comprehensive Certificate of Analysis to ensure identity and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTNEYHOTRRQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The meta-methoxy substitution in Methyl 2-amino-3-(3-methoxyphenyl)propanoate distinguishes it from analogues like Methyl 2-amino-3-(4-methoxyphenyl)propanoate (Compound 23, ). For example, para-substituted phenyl groups often exhibit enhanced planarity and stability in hydrophobic pockets compared to meta-substituted variants .

Hydrolysis Efficiency of Ester Groups

Methyl esters generally hydrolyze more efficiently than ethyl esters under basic conditions. demonstrates that methyl carboxylate derivatives (e.g., compound 24) achieve higher hydrolysis yields compared to ethyl counterparts (e.g., compounds 31, 42, 51), which require harsher conditions and result in lower yields. This suggests that this compound may exhibit favorable reactivity in hydrolytic pathways for prodrug activation or metabolite formation .

Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Data Reference
This compound 3-methoxyphenyl 209.23 (calculated) Not explicitly reported
Methyl 2-amino-3-(4-methoxyphenyl)propanoate 4-methoxyphenyl 209.23 Synthetic yield: ~70-80% (analogous)
Ethyl 2-amino-3-(4-fluorophenyl)propanoate 4-fluorophenyl, ethyl ester 211.22 Lower hydrolysis efficiency vs. methyl
Methyl 2-amino-3-(2-bromophenyl)propanoate HCl 2-bromophenyl, hydrochloride 294.58 Purity: 95%
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Indole ring, R-configuration 218.25 CAS: 22032-65-1; chiral specificity
Key Observations:
  • Heterocyclic Derivatives : Indole-containing variants () introduce π-π stacking capabilities and hydrogen-bonding sites, which are critical for targeting neurotransmitter receptors or enzymes .

Biological Activity

Methyl 2-amino-3-(3-methoxyphenyl)propanoate, also known as (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound of significant interest in biochemical and pharmaceutical research. Its biological activity is primarily attributed to its structural characteristics, which influence its interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways.

Chemical Structure and Properties

The compound features a propanoate backbone with an amino group and a methoxy-substituted phenyl ring. The stereochemistry at the second carbon (S configuration) plays a crucial role in its biological activity. The methoxy group enhances lipophilicity and may influence binding affinity to target proteins.

This compound acts as a substrate for several enzymes involved in amino acid metabolism, influencing pathways such as neurotransmitter synthesis. The compound's mechanism of action includes:

  • Enzyme Interaction : It interacts with enzymes that catalyze the metabolism of amino acids, potentially modulating neurotransmitter levels.
  • Formation of Metabolites : Upon enzymatic action, it can yield biologically active metabolites that further influence cellular processes.

Biological Activity and Applications

The biological activity of this compound has been explored across various domains:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neuropharmacology : Due to its potential role in neurotransmitter synthesis, there is interest in its application for neurological disorders. The modulation of neurotransmitter levels can impact conditions such as depression and anxiety.
  • Synthetic Applications : It serves as a building block for synthesizing more complex organic molecules, which can lead to the development of novel therapeutic agents.

Case Studies and Experimental Data

Several studies have investigated the biological effects and mechanisms associated with this compound:

  • Inhibition Studies : In vitro studies have demonstrated that modifications to the structure can enhance or diminish biological activity. For instance, certain derivatives showed improved inhibition against specific cancer cell lines compared to the parent compound .
  • Metabolic Pathway Analysis : Investigations into its metabolic pathways have revealed that it influences several key enzymes involved in amino acid metabolism, thereby affecting broader metabolic networks.

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values
AnticancerInhibition of HeLa cell proliferationIC50 = 0.69 - 11 μM
Neurotransmitter SynthesisModulation of neurotransmitter levelsNot quantified
Enzyme InteractionSubstrate for amino acid metabolism enzymesVaries by enzyme

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(3-methoxyphenyl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid precursor or coupling reactions. For example, a modified Strecker synthesis could be employed, where a ketone intermediate reacts with ammonium cyanide followed by hydrolysis and esterification. Reaction parameters like temperature (60–80°C), solvent polarity (e.g., methanol or DMF), and catalyst choice (e.g., H2SO4 for esterification) critically affect yield. Evidence from similar esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) suggests that anhydrous conditions and inert atmospheres (N2) reduce side reactions .

Q. How can researchers ensure purity during purification, and what analytical techniques are most effective?

Methodological Answer: Chromatographic methods (flash column chromatography, HPLC) are standard. For basic purification, silica gel chromatography with a gradient of ethyl acetate/hexane (20–50%) is effective. Advanced purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect trace impurities. Evidence from pharmaceutical reference standards (e.g., EP impurities) highlights the importance of monitoring for byproducts like hydrolyzed acids or dimerization products .

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxy group (~δ 3.7 ppm), ester carbonyl (~δ 170 ppm), and aromatic protons (δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm<sup>-1</sup>) and NH2 bends (~1650 cm<sup>-1</sup>).
  • High-Resolution Mass Spectrometry (HRMS) : Calculate exact mass (C11H15NO3: 209.1052 g/mol) to verify molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in downstream applications?

Methodological Answer: The electron-donating methoxy group enhances aromatic ring stability but may hinder nucleophilic attacks at the ester carbonyl. Computational studies (DFT calculations) can model charge distribution and predict sites for electrophilic substitution. Evidence from analogous compounds (e.g., 3-(3-methoxyphenyl)propanoic acid) shows that substituent positioning affects metabolic stability in biological systems .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer: Controlled stability studies (ICH guidelines) are essential:

  • pH Stability : Test buffers (pH 1–12) at 25°C/40°C; monitor degradation via HPLC. Acidic conditions may hydrolyze the ester, while alkaline conditions could deaminate the amino group .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures. For example, notes that incompatibility with strong oxidizers necessitates inert storage .

Q. How can computational modeling predict biological interactions or metabolic pathways?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to simulate binding with enzymes (e.g., cytochrome P450 for metabolism prediction).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity. For example, the methoxy group may reduce blood-brain barrier penetration .

Q. What are the implications of chiral purity in pharmacological studies, and how is it ensured?

Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution ensures enantiomeric excess (>99%). Impure enantiomers may exhibit divergent bioactivities, as seen in related amino acid derivatives (e.g., (R)-2-Amino-2-methyl-3-phenylpropanoic acid) .

Safety & Handling Q. 8. What PPE and engineering controls are required for safe handling? Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and OV/AG/P99 respirators for aerosol prevention .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure. Avoid water-reactive conditions per .

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